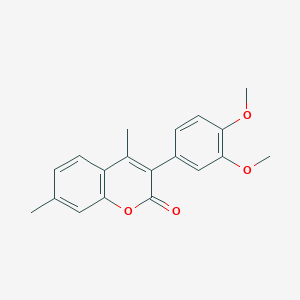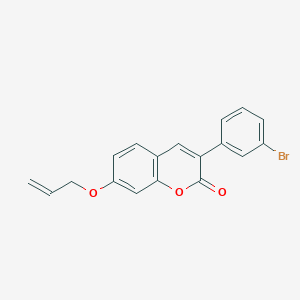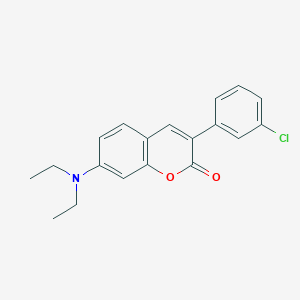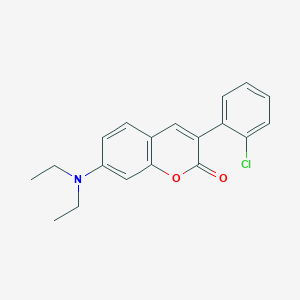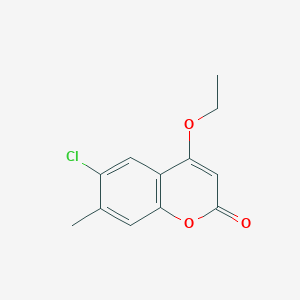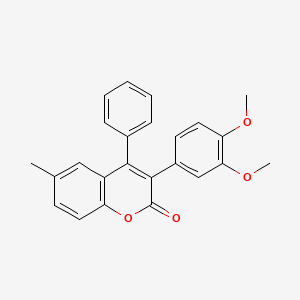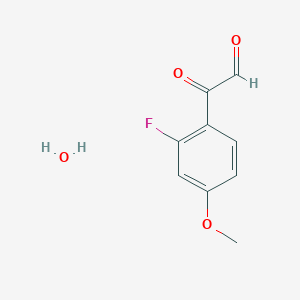
2-fluoro-4-methoxyphenylglyoxal hydrate
Overview
Description
2-fluoro-4-methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H9FO4. It is a derivative of phenylglyoxal, featuring a fluorine atom and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-methoxyphenylglyoxal hydrate can be achieved through several methods. One common approach involves the oxidation of 2-fluoro-4-methoxyacetophenone using oxidizing agents such as selenium dioxide or copper(II) acetate . The reaction typically occurs under mild conditions, and the product is isolated as a hydrate due to its tendency to form crystalline hydrates in the presence of water.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, including the use of large-scale oxidation reactions and purification techniques, can be applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide, copper(II) acetate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenylglyoxal derivatives .
Scientific Research Applications
2-fluoro-4-methoxyphenylglyoxal hydrate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoro-4-methoxyphenylglyoxal hydrate involves its interaction with specific molecular targets, such as amino acid residues in proteins. The compound can form covalent bonds with nucleophilic groups, leading to the modification of protein structure and function. This interaction can affect enzyme activity, protein-protein interactions, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylglyoxal: The parent compound, lacking the fluorine and methoxy groups.
Methylglyoxal: A simpler glyoxal derivative with a methyl group instead of a phenyl group.
4-methoxyphenylglyoxal: Similar to 2-fluoro-4-methoxyphenylglyoxal hydrate but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and interactions with biological molecules. The fluorine atom can enhance the compound’s stability and alter its electronic properties, while the methoxy group can affect its solubility and reactivity .
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3.H2O/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-5H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKBZNQMWTWAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=O)F.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





